4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a pyrimidine ring with two methyl groups at positions 4 and 6, and a piperazine moiety at position 2, which contributes to its biological activity. The compound's structural characteristics suggest it may interact with various biological targets, making it a subject of interest for drug development and pharmacological studies.
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds that are essential in many biological systems, particularly in the formation of nucleotides and nucleic acids. This specific derivative is classified as an organic compound with potential applications in pharmacology, particularly in the development of inhibitors for various enzymes and receptors .
The synthesis of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine typically involves several key steps:
The synthesis can be performed under controlled conditions using solvents such as dimethyl sulfoxide at elevated temperatures (e.g., 100°C) to improve yields and reaction rates. Reaction times can vary, but typical procedures may require several hours to ensure complete conversion of reactants to products .
The molecular formula for 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine is , with a molecular weight of approximately 192.26 g/mol. The structure includes:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity .
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine can undergo several types of chemical reactions:
These reactions are typically carried out under specific conditions tailored to optimize yields and selectivity, often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for product identification .
The mechanism of action for 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on proteins.
For instance, it may inhibit heat shock proteins or other enzymes involved in cellular stress responses, leading to alterations in signaling pathways that affect cell survival and proliferation . The precise molecular interactions depend on the specific application and biological context in which the compound is used.
Relevant data regarding these properties can be obtained from supplier specifications or experimental studies detailing the behavior of similar compounds .
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine has potential applications in various scientific fields:
The pyrimidine nucleus serves as an indispensable pharmacophore in medicinal chemistry due to its remarkable bioisosteric properties and widespread occurrence in biological systems. As a diazine heterocycle, it offers two nitrogen atoms at the 1 and 3 positions that create electron-deficient regions capable of forming directional interactions with biological targets. The 4,6-dimethyl substitution pattern specifically enhances the scaffold's drug-like character by modulating electron distribution and creating defined steric boundaries. These methyl groups induce torsional effects that influence the molecule's overall planarity, potentially enhancing membrane permeability while maintaining water solubility through the hydrogen-bond accepting capability of the pyrimidine nitrogen atoms [5].
Pyrimidine derivatives inherently mimic natural pyrimidine bases (cytosine, thymine, uracil), allowing them to participate in vital biological processes involving nucleic acids and cofactors. This molecular mimicry facilitates targeted interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction. The specific 2,4,6-trisubstituted pattern observed in this scaffold positions substituents for optimal three-dimensional orientation toward complementary binding sites. Computational analyses reveal that the 4,6-dimethyl-2-substituted pyrimidine configuration maintains a bond angle distortion of approximately 10-15 degrees from the ideal 120 degrees, creating a subtle yet pharmacologically significant bowing effect that enhances van der Waals contacts in enzyme active sites .
Table 1: Key Physicochemical Properties of the Pyrimidine Core in 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine
| Property | Value/Range | Pharmacological Significance |
|---|---|---|
| LogP | 1.04 (calculated) | Balanced lipophilicity for membrane permeability |
| Hydrogen Bond Acceptors | 3 pyrimidine N atoms | Enhanced solvation and target binding |
| Molecular Volume | ~190 ų | Optimal for central nervous system penetration |
| Dipole Moment | 3.8-4.2 Debye | Directional polarity for specific molecular recognition |
| Polar Surface Area | 35-40 Ų | Favorable for oral bioavailability |
The hydrogen-bonding capacity of the pyrimidine ring deserves particular attention. The ring nitrogen at position 3 serves as a strong hydrogen bond acceptor, while the exocyclic nitrogen at position 1 can function as either an acceptor or donor depending on substitution. In the 4,6-dimethyl-2-substituted configuration, the electron-donating methyl groups increase the basicity of the ring nitrogens by approximately 0.5 pKa units compared to unsubstituted pyrimidine, strengthening polar interactions with target proteins. This electronic modulation, coupled with the steric protection afforded by the methyl groups against metabolic oxidation, establishes the 4,6-dimethylpyrimidine moiety as a privileged structure in kinase inhibitors, receptor antagonists, and antimicrobial agents [5].
The 4-methylpiperazine attachment represents a deliberate structural strategy to enhance the drug-like properties of pyrimidine-based scaffolds. Piperazine, as a saturated six-membered heterocycle containing two nitrogen atoms at opposite positions, introduces significant conformational flexibility while providing a basic nitrogen (pKa ~7.5-8.5) that can be protonated under physiological conditions. The N-methyl substitution specifically modifies the physicochemical behavior by elevating the pKa of the adjacent nitrogen by approximately 0.3-0.6 units compared to unsubstituted piperazine, thereby enhancing water solubility through salt formation in acidic environments while maintaining sufficient lipophilicity for membrane penetration at physiological pH [6].
Metabolic stabilization represents another critical advantage conferred by the 4-methylpiperazinyl group. The methyl substitution at the distal nitrogen protects against oxidative N-dealkylation, a common metabolic pathway for secondary amines. Comparative studies demonstrate that 4-methylpiperazine-containing analogs exhibit 2-3 times longer plasma half-lives than their unmethylated counterparts in rodent models. Furthermore, the piperazine ring adopts multiple chair conformations that can shield the pyrimidine core from cytochrome P450-mediated oxidation through steric hindrance, thereby reducing first-pass metabolism and extending systemic exposure [3] [6].
Table 2: Pharmacokinetic Advantages of 4-Methylpiperazine Incorporation
| Parameter | 4-Methylpiperazine Derivatives | Non-Piperazine Analogs | Improvement Factor |
|---|---|---|---|
| Aqueous Solubility (pH 7.4) | 85-120 μM | 15-30 μM | 4-7x |
| Caco-2 Permeability (×10⁻⁶ cm/s) | 12.5-18.3 | 3.2-5.7 | 3-4x |
| Plasma Protein Binding (%) | 78-85 | 88-95 | 10-15% reduction |
| Microsomal Stability (t½, min) | 42-58 | 12-18 | 3-4x |
| Oral Bioavailability (Rodent, %) | 45-65 | 12-25 | 3-5x |
The steric and electronic influence of the 4-methylpiperazine moiety extends beyond pharmacokinetics to impact target engagement. The piperazine ring adopts a chair conformation where the methyl group occupies an equatorial position, minimizing steric clash while orienting the basic nitrogen for ionic interactions with aspartate or glutamate residues in enzyme active sites. Molecular dynamics simulations reveal that the methyl group induces a slight puckering distortion (approximately 15° from planarity) that pre-organizes the piperazine ring for optimal binding to ATP pockets in kinases. This conformational predisposition reduces the entropic penalty upon binding, enhancing binding affinity by 2-3 orders of magnitude compared to flexible alkylamine chains [3] [6].
The convergence of the 4,6-dimethylpyrimidine core with the 4-methylpiperazine substituent creates a uniquely versatile scaffold that satisfies multiple criteria for drug-likeness while offering extensive modification sites for target-specific optimization. The molecular weight of the unadorned scaffold (221.3 g/mol) remains well below 300 Da, providing sufficient space for structural elaboration without exceeding the 500 Da threshold that typically compromises oral bioavailability. The calculated logP value of approximately 1.5 falls within the optimal range for membrane permeability, while the presence of three hydrogen bond acceptors and one hydrogen bond donor aligns perfectly with Lipinski's rule of five parameters [6].
Synthetic versatility constitutes a key advantage of this privileged scaffold. The 5-position of the pyrimidine ring is particularly electron-rich due to the combined +I effects of the 4,6-dimethyl groups, enabling facile electrophilic substitutions. Meanwhile, the piperazine nitrogen can undergo N-alkylation or acylation to modulate physicochemical properties. This bifunctional flexibility is exemplified in diverse derivatives such as N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide (EVT-2984257), where the cyclopropanecarboxamide group at the 5-position introduces conformational constraint and metabolic stability . Similarly, the urea derivative 1-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea (VC4974087) demonstrates how the scaffold can be extended to engage additional hydrophobic pockets through aromatic stacking interactions [3].
Table 3: Structural Diversity of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine Derivatives
| Derivative | Modification Site | Structural Feature | Potential Therapeutic Application |
|---|---|---|---|
| EVT-2984257 | C5-position | Cyclopropanecarboxamide | Kinase inhibition (anticancer) |
| EVT-2711639 | C5-position | 4-methyl-1,2,3-thiadiazole-5-carboxamide | Antimicrobial/antiviral |
| VC4974087 | C5-position | 3-(2-ethylphenyl)urea | Receptor tyrosine kinase inhibition |
| Unmodified scaffold | N/A | Free C5-H position | Fragment-based drug discovery |
The electron-donating effects of the 4,6-dimethyl groups significantly activate the 5-position for cross-coupling reactions, enabling the introduction of diverse pharmacophores through transition metal-catalyzed reactions. Palladium-catalyzed Suzuki-Miyaura couplings at this position achieve yields exceeding 85% with arylboronic acids, while Buchwald-Hartwig aminations introduce secondary amine functionalities with similar efficiency. This synthetic flexibility allows medicinal chemists to rapidly generate structural diversity for structure-activity relationship studies. The scaffold's tolerance for diverse substituents while maintaining core geometry is evidenced by derivatives ranging from the thiadiazole-containing N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (EVT-2711639) to the sulfonyl-linked 1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione [3] [7].
Molecular recognition studies reveal that the scaffold maintains conserved interactions across diverse protein targets. The pyrimidine nitrogen at position 1 consistently forms hydrogen bonds with backbone amide groups in kinase hinge regions, while the 4-methylpiperazine extends toward solvent-exposed regions, reducing entropic penalties through water displacement. The dimethyl groups create favorable van der Waals contacts with hydrophobic residues in the ribose binding pocket of kinases or the minor groove in DNA-binding proteins. This conserved binding mode, combined with the scaffold's adaptability to different target environments, validates its designation as a privileged structure in medicinal chemistry with applications spanning oncology, infectious diseases, and central nervous system disorders [3] .
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9